Product packaging for Dichlorotribenzylantimony(Cat. No.:CAS No. 19493-17-5)

Dichlorotribenzylantimony

Cat. No.: B11955168
CAS No.: 19493-17-5
M. Wt: 466.1 g/mol
InChI Key: MLKSJZCMPBHFIL-UHFFFAOYSA-L
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Description

Dichlorotribenzylantimony is a synthetic organoantimony compound with the molecular formula C 21 H 21 Cl 2 Sb and a monoisotopic mass of 464.0058 Da . As a member of the organometallic family, it contains direct carbon-antimony bonds, making it a reagent of interest in advanced inorganic and organometallic chemistry research. Research Applications and Value: While detailed mechanistic studies on this specific compound are limited, its structure suggests utility in several research areas. It may serve as a precursor or catalyst in cross-coupling reactions and other transformations for synthesizing novel organometallic complexes. Researchers also value such compounds for studying the environmental fate and biological interactions of organometallics, as antimony compounds can exhibit specific toxicological effects on systems like the myocardium and enzymes involved in glucose metabolism . Its primary research value lies in its role as a well-defined chemical entity for methodological development and material science exploration. Usage Note: This product is labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or the manufacture of commercial products, including in vitro diagnostic medical devices . It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21Cl2Sb B11955168 Dichlorotribenzylantimony CAS No. 19493-17-5

Properties

CAS No.

19493-17-5

Molecular Formula

C21H21Cl2Sb

Molecular Weight

466.1 g/mol

IUPAC Name

tribenzyl(dichloro)-λ5-stibane

InChI

InChI=1S/3C7H7.2ClH.Sb/c3*1-7-5-3-2-4-6-7;;;/h3*2-6H,1H2;2*1H;/q;;;;;+2/p-2

InChI Key

MLKSJZCMPBHFIL-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C[Sb](CC2=CC=CC=C2)(CC3=CC=CC=C3)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for Dichlorotribenzylantimony

Advanced Synthetic Strategies for Organoantimony(V) Compounds

The preparation of organoantimony(V) compounds like dichlorotribenzylantimony is a cornerstone of organoantimony chemistry. rsc.org These compounds are typically accessed from trivalent antimony precursors through processes that expand the coordination sphere of the antimony center. nih.gov

Direct synthesis pathways aim to construct the target molecule with minimal synthetic steps. For this compound, the most direct and common method is a two-stage, one-pot synthesis. This process begins with the alkylation of an antimony(III) halide, followed by an in-situ oxidation.

The first stage involves the reaction of antimony trichloride (B1173362) with a suitable benzylating agent, such as a benzyl (B1604629) Grignard reagent (benzylmagnesium chloride) or an organolithium reagent (benzyllithium). This step forms the trivalent intermediate, tribenzylstibine (Sb(CH₂Ph)₃). wikipedia.org Subsequently, without isolating the stibine (B1205547), an oxidizing agent like elemental chlorine (Cl₂) is introduced. The stibine undergoes oxidative addition to yield the final pentavalent product, this compound. wikipedia.org

This pathway is efficient for creating triorganoantimony dihalides and is a foundational method in organoantimony synthesis. wikipedia.org

Multi-step routes offer greater control over the reaction and allow for the purification of intermediates. The most prevalent multi-step synthesis for this compound separates the formation of the stibine from the oxidation step.

Step 1: Synthesis of Tribenzylstibine An antimony(III) precursor, typically antimony trichloride (SbCl₃), is reacted with a stoichiometric amount of a benzylating agent. wikipedia.org The reaction is generally performed in an anhydrous ether solvent under an inert atmosphere to prevent unwanted side reactions.

Antimony PrecursorBenzylating ReagentProduct
Antimony Trichloride (SbCl₃)Benzylmagnesium ChlorideTribenzylstibine
Antimony Trichloride (SbCl₃)BenzyllithiumTribenzylstibine

Step 2: Oxidation of Tribenzylstibine The purified tribenzylstibine is then dissolved in a suitable organic solvent, such as dichloromethane (B109758) or chloroform, and treated with a halogenating agent. For the synthesis of this compound, a controlled stream of chlorine gas or a solution of sulfuryl chloride (SO₂Cl₂) can be used. The reaction is an oxidative addition, where the antimony center is oxidized from Sb(III) to Sb(V). wikipedia.org This method yields the target dichlorostiborane, which features a pentacoordinate Sb(V) center. wikipedia.org

Stibine IntermediateHalogenating AgentFinal Product
TribenzylstibineChlorine (Cl₂)This compound
TribenzylstibineSulfuryl Chloride (SO₂Cl₂)This compound

Catalytic Approaches in Antimony-Carbon Bond Formation for this compound Synthesis

Recent advances in synthetic chemistry have focused on developing catalytic methods to form carbon-heteroatom bonds, aiming for milder conditions and greater efficiency. mpg.denih.gov While catalysis in C-Sb bond formation is less developed than for other metals, emerging strategies show significant promise. researchgate.net

A novel, metal-free approach to forming antimony-carbon bonds involves catalysis by organic superbases. researchgate.net Research has demonstrated that superbases, such as the phosphazene base P₄-tBu, can catalyze the reaction between an electron-deficient stibine and weakly acidic hydrocarbons. researchgate.netrsc.org This process proceeds via a base-catalyzed protonolysis mechanism.

In the context of this compound synthesis, this methodology could theoretically be applied by reacting a suitable antimony precursor with toluene, which possesses acidic benzylic protons. The superbase would facilitate the deprotonation of toluene, generating a benzyl anion that could then react with the antimony center. While this has been primarily demonstrated for forming Sb-Aryl bonds from arenes, the underlying principle could be extended to benzylic C-H activation. researchgate.net The development of such a route would represent a significant advance towards more sustainable synthetic protocols. irb.hr

The development of new catalytic systems is a major focus of modern organic synthesis. mdpi.comfrontiersin.org For C-Sb bond formation, inspiration can be drawn from progress in other areas of catalysis.

Catalytic StrategyPotential Application for this compound SynthesisRationale / Advantages
Photocatalysis Visible-light-mediated C-H benzylation of an antimony hydride or halide precursor.Utilizes light energy to drive reactions under mild conditions, potentially offering unique selectivity. Antimony-oxo porphyrins have shown photocatalytic activity for C-C bond formation, suggesting the potential for Sb-centered photocatalysis. acs.org
Transition Metal Cross-Coupling Palladium or nickel-catalyzed coupling of an antimony nucleophile (e.g., from SbCl₃) with benzyl halides.Leverages well-established cross-coupling methodologies for efficient C-Sb bond construction, a strategy proven effective for other C-heteroatom bonds. uva.nlrsc.org
Heterogeneous Catalysis Use of solid-supported catalysts for the benzylation of antimony precursors.Simplifies catalyst separation and recycling, improving the sustainability of the process. mdpi.comrsc.org

These novel approaches are at the frontier of synthetic chemistry and their application to the specific synthesis of this compound remains an area for future research. The goal is to create more efficient, selective, and environmentally benign pathways to this and other organoantimony compounds. mpg.de

Advanced Structural Elucidation of Dichlorotribenzylantimony

Spectroscopic Characterization Techniques

Spectroscopy provides invaluable information on bonding, molecular geometry in solution, and electronic transitions.

NMR spectroscopy is a powerful tool for characterizing the structure of diamagnetic organoantimony compounds in solution. For Dichlorotriphenylantimony, ¹H and ¹³C NMR are most informative. libretexts.orgorganicchemistrydata.org

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. libretexts.org In Dichlorotriphenylantimony, the protons of the phenyl groups typically appear as a complex multiplet in the aromatic region of the spectrum, generally between 6.80 and 8.30 ppm. nih.gov The specific chemical shifts and coupling patterns can be influenced by the solvent and the orientation of the phenyl rings. nii.ac.jp

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and electronic environment of unique carbon atoms. libretexts.org In Dichlorotriphenylantimony, the phenyl carbons exhibit distinct signals. The carbon atom directly bonded to the antimony atom (the ipso-carbon) is observed at a specific chemical shift, while the ortho, meta, and para carbons appear at different, characteristic shifts in the aromatic region (typically 122-161 ppm). nih.gov The absence of additional signals confirms the purity of the sample. In related organoantimony compounds, coordination to the metal center is confirmed by shifts in the carbon resonances compared to the free ligands. nih.gov

The other NMR-active nuclei listed in the outline subsection title, such as ¹⁹F, ³¹P, ¹¹⁹Sn, and ²⁰⁷Pb, are not present in Dichlorotriphenylantimony and are therefore not discussed.

Table 1: Typical NMR Spectroscopic Data for Dichlorotriphenylantimony Analogs
NucleusTypical Chemical Shift (δ) Range (ppm)Assignment
¹H6.80 - 8.30Aromatic Protons (C₆H₅)
¹³C122 - 161Aromatic Carbons (C₆H₅)

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying functional groups and probing the nature of chemical bonds. spectroscopyonline.comphotothermal.com For Dichlorotriphenylantimony, these methods are particularly useful for characterizing the vibrations of the antimony-chlorine (Sb-Cl) and antimony-carbon (Sb-C) bonds.

The key difference between the two techniques is the selection rule: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. edinst.comlibretexts.org

In the far-IR and Raman spectra of Dichlorotriphenylantimony, the Sb-Cl stretching vibrations are particularly diagnostic. For a molecule with a trigonal-bipyramidal structure where the chlorine atoms occupy the axial positions, a strong, single Sb-Cl stretching band is typically observed in the IR spectrum, while two bands (symmetric and antisymmetric stretches) may be observed in the Raman spectrum. These bands for triphenylantimony (B1630391) dihalides generally appear in the region below 400 cm⁻¹. The Sb-C stretching vibrations are typically found in the 200-300 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for Dichlorotriphenylantimony
Vibrational ModeTypical Frequency Range (cm⁻¹)Spectroscopic Technique
Sb-Cl Stretch< 400IR, Raman
Sb-C Stretch200 - 300IR, Raman

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. uu.nl This technique provides insights into the electronic structure of chromophores—the parts of a molecule that absorb light. uu.nl

For Dichlorotriphenylantimony, the primary chromophores are the phenyl rings. The UV-Vis spectrum is characterized by absorptions corresponding to π → π* transitions within the aromatic system. researchgate.net These transitions typically result in strong absorption bands in the UV region, generally below 300 nm. The positions and intensities of these bands can be influenced by the interaction of the phenyl rings with the central antimony atom and the solvent environment. Studies on related compounds show that the electronic spectra of the complexes are distinct from those of the free ligands, confirming coordination. nih.gov

Diffraction-Based Structural Analysis

Diffraction techniques provide the most definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths and angles.

Single-crystal X-ray diffraction is the premier technique for determining the precise molecular structure of crystalline solids. iucr.org This method has unequivocally established that in the solid state, Dichlorotriphenylantimony (Ph₃SbCl₂) adopts a distorted trigonal-bipyramidal geometry. In this structure, the three phenyl groups occupy the equatorial positions, while the two chlorine atoms are situated in the axial positions.

The antimony atom lies nearly in the plane of the three equatorial carbon atoms. The axial Cl-Sb-Cl bond angle is close to 180°, and the equatorial C-Sb-C angles are approximately 120°. The crystal structure reveals important details about intermolecular interactions, which can influence the crystal packing.

Table 3: Selected Crystallographic Data for Dichlorotriphenylantimony (Ph₃SbCl₂)
ParameterTypical ValueDescription
Molecular GeometryTrigonal-bipyramidalCoordination around the Sb atom
Sb-Cl Bond Length~2.46 ÅDistance between antimony and axial chlorine atoms
Sb-C Bond Length~2.11 ÅDistance between antimony and equatorial carbon atoms
Cl-Sb-Cl Bond Angle~178°Angle between the two axial chlorine atoms
C-Sb-C Bond Angle~120°Angle between two equatorial carbon atoms

Electron diffraction is an alternative diffraction method used for structural analysis, particularly for samples that are difficult to crystallize to a size suitable for X-ray diffraction, such as nanocrystalline materials or thin films. aps.org The technique relies on the scattering of electrons by the electrostatic potential of atoms in a crystal. researchgate.net

While single-crystal X-ray diffraction remains the standard for compounds like Dichlorotriphenylantimony that form suitable crystals, electron diffraction has proven valuable for other organometallic species. For instance, gas-phase electron diffraction has been used to determine the trigonal-bipyramidal structure of compounds like pentamethylantimony. researchgate.net The development of serial electron crystallography (SerialED) and precession electron diffraction (SerialPED) has expanded the technique's applicability to beam-sensitive crystalline compounds. Although specific electron diffraction studies on Dichlorotribenzylantimony or its triphenyl analogue are not widely reported, the technique represents a viable pathway for the structural elucidation of organometallic compounds that yield only micro- or nanocrystals. acs.org

Mass Spectrometry for Molecular Characterization of this compound

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the sample. For organometallic compounds like this compound, electron ionization (EI) mass spectrometry provides critical structural information through characteristic fragmentation patterns. uvic.calibretexts.org The high-energy electron beam used in EI not only ionizes the molecule but also imparts sufficient energy to cause cleavage of chemical bonds, resulting in a series of fragment ions. chemguide.co.uk

Upon introduction into the mass spectrometer, this compound ((C₇H₇)₃SbCl₂) is expected to form a molecular ion ([M]⁺˙) corresponding to its molecular weight. Due to the presence of polyisotopic elements—antimony (¹²¹Sb, 57.4%; ¹²³Sb, 42.6%) and chlorine (³⁵Cl, 75.8%; ³⁷Cl, 24.2%)—the molecular ion, and any fragment containing these elements, will appear as a cluster of peaks rather than a single line, with the relative intensities of the peaks reflecting the natural isotopic abundances. rsc.orgmsu.edu

The fragmentation of organometallic compounds is heavily influenced by the relative strengths of the metal-ligand bonds. rsc.org In the case of this compound, the fragmentation is predicted to proceed through a series of logical steps involving the loss of the chloro and benzyl (B1604629) ligands. The positive charge is preferentially retained by the fragment containing the electropositive antimony atom. uvic.ca

A plausible fragmentation pathway is as follows:

Initial Loss of Chloro Ligands: The Sb-Cl bond is relatively labile, and its cleavage represents a primary fragmentation step. The molecular ion first loses a chlorine radical (·Cl) to form the ion [ (C₇H₇)₃SbCl ]⁺. This is followed by the loss of the second chlorine atom to yield the tribenzylantimony cation, [ (C₇H₇)₃Sb ]⁺.

Sequential Loss of Benzyl Radicals: Following the loss of the halides, the antimony-carbon bonds cleave, leading to the sequential loss of benzyl radicals (·C₇H₇). This process would generate fragments such as the dibenzylantimony cation ([ (C₇H₇)₂Sb ]⁺), the monobenzylantimony cation ([ (C₇H₇)Sb ]⁺), and finally the bare antimony ion ([Sb]⁺).

Formation of the Tropylium (B1234903) Ion: A prominent peak at an m/z of 91 is consistently observed in the mass spectra of compounds containing a benzyl group. whitman.edu This highly stable cation, known as the tropylium ion ([C₇H₇]⁺), is formed via rearrangement and is often the most intense peak (the base peak) in the spectrum.

Other Fragments: Other possible fragmentation pathways could lead to the formation of antimony-chlorine containing ions, such as [SbCl₂]⁺ and [SbCl]⁺, through the loss of all three benzyl groups from the parent ion.

The detailed research findings from the mass spectrometric analysis of this compound can be summarized by the expected principal ions. The following interactive table outlines the major fragments anticipated in the electron ionization mass spectrum.

Table 1: Predicted Mass Spectrometry Fragments for this compound Calculations are based on the most abundant isotopes: ¹H, ¹²C, ³⁵Cl, and ¹²¹Sb.

m/z (Da)Ion FormulaFragment Identity
464[C₂₁H₂₁³⁵Cl₂¹²¹Sb]⁺˙Molecular Ion [M]⁺˙
429[C₂₁H₂₁³⁵Cl¹²¹Sb]⁺Loss of a chlorine radical [M - Cl]⁺
394[C₂₁H₂₁¹²¹Sb]⁺Loss of two chlorine radicals [M - 2Cl]⁺
303[C₁₄H₁₄¹²¹Sb]⁺Loss of a benzyl radical [(C₇H₇)₂Sb]⁺
212[C₇H₇¹²¹Sb]⁺Loss of two benzyl radicals [(C₇H₇)Sb]⁺
191[³⁵Cl₂¹²¹Sb]⁺Dichloroantimony cation [SbCl₂]⁺
156[³⁵Cl¹²¹Sb]⁺Monochloroantimony cation [SbCl]⁺
121[¹²¹Sb]⁺Antimony cation [Sb]⁺
91[C₇H₇]⁺Tropylium ion

This fragmentation data provides a molecular fingerprint, allowing for the unambiguous identification of the compound and confirmation of its structure by correlating the observed m/z values with specific, chemically logical fragments.

Reactivity and Reaction Mechanisms of Dichlorotribenzylantimony

Fundamental Reaction Pathways and Transformations of Dichlorotribenzylantimony

The reactivity of this compound is primarily characterized by transformations involving the antimony-chlorine bonds. The benzyl (B1604629) groups are generally more stable and act as spectator ligands, but the chloride ions can be readily substituted by other nucleophiles.

Key reaction pathways include:

Ligand Substitution/Exchange: This is the most common reaction type for diorganoantimony(V) dihalides. The chloride ligands can be replaced by other halides (e.g., F⁻, Br⁻, I⁻) or pseudo-halides. Reaction with water or alcohols can lead to the formation of hydroxides or alkoxides, respectively. For instance, analogous compounds like triphenylantimony (B1630391) dibromide react with sodium salts of carboxylic acids to form triphenylantimony dicarboxylates.

Reduction: The Sb(V) center can be reduced to Sb(III) under appropriate conditions. This transformation is significant as it changes the geometry and reactivity of the antimony center.

Formation of Onium Salts: As a Lewis acid, this compound can react with Lewis bases to form adducts, which can lead to the formation of stibonium salts.

Ligand Exchange Dynamics in Pentavalent Organoantimony Systems, with a Focus on this compound

Pentavalent organoantimony dihalides, including this compound, are known to undergo dynamic ligand exchange reactions in solution. Nuclear Magnetic Resonance (NMR) studies on similar compounds, such as (CH₃)₃SbClX (where X is another halogen), have demonstrated that mixed halide species rapidly redistribute their ligands to form an equilibrium mixture of species. acs.org

For a solution initially containing this compound and a different dihalide like dibromotribenzylantimony, a rapid exchange of chloride and bromide ions would occur, leading to the formation of the mixed-halide species, chlorobromotribenzylantimony. This process, often referred to as scrambling or redistribution, is a hallmark of these systems. acs.org

The equilibrium can be represented as follows:

(Bz)₃SbCl₂ + (Bz)₃SbBr₂ ⇌ 2 (Bz)₃SbClBr

This dynamic equilibrium is influenced by factors such as the solvent, temperature, and the relative concentrations of the reacting species.

Interactive Data Table: Conceptual Ligand Exchange

The following table illustrates the potential species present in a solution where ligand exchange occurs between two different dihalotribenzylantimony compounds.

Initial Compound 1Initial Compound 2Equilibrium Species
(Bz)₃SbCl₂(Bz)₃SbBr₂(Bz)₃SbCl₂, (Bz)₃SbBr₂, (Bz)₃SbClBr
(Bz)₃SbCl₂(Bz)₃SbI₂(Bz)₃SbCl₂, (Bz)₃SbI₂, (Bz)₃SbClI
(Bz)₃SbCl₂(Bz)₃SbF₂(Bz)₃SbCl₂, (Bz)₃SbF₂, (Bz)₃SbClF

(Note: Bz represents the benzyl group, C₆H₅CH₂)

Mechanistic Investigations of Antimony-Mediated Reactions

The mechanism of a chemical reaction describes the sequence of elementary steps—individual bond-making and bond-breaking events—that occur as reactants are converted into products. opentextbc.ca For this compound, mechanistic investigations focus on understanding the pathways of its fundamental reactions, such as ligand substitution. These mechanisms can be unimolecular, involving a single molecule in the rate-determining step, or bimolecular, involving the collision of two species. libretexts.org

Kinetic studies measure the rate of chemical reactions and provide insight into the reaction mechanism. nih.gov While specific kinetic data for this compound is not widely published, the reactivity of this class of compounds can be analyzed using established methods. Techniques such as stopped-flow analysis for rapid reactions and spectroscopic monitoring (e.g., NMR, UV-Vis) are commonly employed to track the concentration of reactants and products over time. nih.gov

The rate of reactions involving this compound would be influenced by several factors:

Nature of the Nucleophile: Stronger, more reactive nucleophiles will lead to faster substitution rates.

Solvent Polarity: The choice of solvent can significantly affect reaction efficiency. Polar aprotic solvents can enhance the dissociation of ions, potentially speeding up reactions.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

Steric Hindrance: The bulky benzyl groups can sterically hinder the approach of nucleophiles to the antimony center, affecting the reaction rate compared to less hindered analogs.

Interactive Data Table: Factors Influencing Reaction Kinetics

FactorInfluence on Reaction RateRationale
Nucleophile Strength Increases with stronger nucleophilesA more electron-rich or less stable nucleophile will react more readily with the electrophilic antimony center.
Solvent Polarity Generally increases in polar solventsPolar solvents can help stabilize charged intermediates or transition states that may form during the reaction.
Temperature Increases with higher temperatureProvides molecules with greater kinetic energy, increasing the frequency and energy of collisions.
Leaving Group Ability Increases with better leaving groupsWeaker bases (e.g., I⁻ vs. F⁻) are better leaving groups, facilitating substitution.

The chemical behavior of antimony is heavily influenced by its oxidation state, which is most commonly +3 or +5. quora.com this compound features antimony in the pentavalent (+5) oxidation state.

Antimony(V): The ground state electronic configuration of antimony is [Kr] 4d¹⁰ 5s² 5p³. quora.com In the +5 oxidation state, all five valence electrons are involved in bonding. Sb(V) compounds, like this compound, are typically covalent and adopt a trigonal bipyramidal geometry. The antimony center is highly electrophilic and acts as a potent Lewis acid, readily accepting electrons from nucleophiles. Its reactions are often characterized by substitution or reduction.

Antimony(III): The +3 oxidation state arises from the "inert pair effect," where the two 5s electrons are reluctant to participate in bonding. quora.comquora.com This effect becomes more pronounced for heavier elements in Group 15. Sb(III) compounds have a lone pair of electrons and are typically less electrophilic and can even act as nucleophiles or reducing agents.

The reaction profile of this compound is therefore defined by its Sb(V) center. It is susceptible to nucleophilic attack and can act as an oxidizing agent, being reduced to a tribenzylantimony(III) species. This contrasts with the reactivity of a hypothetical tribenzylantimony(III) compound, which would more likely undergo oxidative addition to form Sb(V) species. The stability of the +5 oxidation state makes this compound a relatively stable compound, but its inherent Lewis acidity is the key driver of its reactivity. cdc.gov

Stereochemical Aspects of this compound Reactions and Transformations

Stereochemistry is the study of the three-dimensional arrangement of atoms in molecules and is crucial for understanding reaction outcomes. numberanalytics.com Pentavalent organoantimony compounds like this compound have a defined geometry, typically a trigonal bipyramid, with the three benzyl groups in the equatorial positions and the two chlorine atoms in the axial positions.

Reactions at the antimony center can proceed with specific stereochemical outcomes. A reaction is stereospecific if the stereochemistry of the reactant determines the stereochemistry of the product. masterorganicchemistry.com For example, a substitution reaction at a tetrahedral carbon via an Sₙ2 mechanism proceeds with an inversion of configuration. ochemtutor.com

For this compound, substitution reactions can occur through various mechanisms, each with a different stereochemical consequence:

Associative Mechanism: A nucleophile first coordinates to the antimony center, forming a transient hexacoordinate intermediate. The leaving group then departs. This pathway can lead to either retention or inversion of configuration, depending on the geometry of the intermediate.

Dissociative Mechanism: A chloride ion first dissociates, forming a transient, four-coordinate cationic intermediate [(Bz)₃SbCl]⁺, which is then attacked by the incoming nucleophile. This pathway would likely lead to a mixture of stereoisomers if the intermediate can rearrange.

The stereochemical outcome of any given reaction is highly dependent on the specific reactants, reaction conditions, and the stability of any intermediates or transition states. researchgate.netochemtutor.com

Coordination Chemistry of Dichlorotribenzylantimony

Ligand Design and Coordination Modes in Organoantimony(V) Complexes, specifically involving Dichlorotribenzylantimony

The coordination chemistry of organoantimony(V) compounds like this compound is fundamentally dictated by the nature of the organic and halide ligands attached to the central antimony atom. In this compound, the three benzyl (B1604629) groups and two chloro ligands create a specific steric and electronic environment that influences its interaction with other molecules.

Triorganoantimony dihalides (R₃SbX₂) characteristically adopt a trigonal-bipyramidal geometry. sci-hub.senih.gov In this structure, the three organic groups (benzyl, in this case) typically occupy the equatorial positions, while the more electronegative chloride atoms are situated in the axial positions. researchtrend.netresearchgate.net This arrangement is confirmed by X-ray crystallography for many related compounds, such as triphenylantimony (B1630391) dichloride. wikipedia.org The antimony atom in this configuration can act as a Lewis acid, capable of accepting electron pairs from donor ligands, which leads to the formation of higher-coordinate complexes. nepjol.infomdpi.com

The design of ligands intended to coordinate with this compound would need to consider the steric hindrance imposed by the three bulky benzyl groups. While specific studies detailing ligand coordination to this compound are not extensively documented, general principles from related triaryl- and trialkylantimony(V) systems apply. Ligands containing N, O, or S donor atoms are common partners. nepjol.inforesearchgate.net For example, reactions of R₃SbCl₂ with ligands like β-diketones, Schiff bases, or carboxylates often lead to the substitution of one or both chloride ions, forming new hexacoordinated complexes. nih.govcore.ac.ukresearchgate.net In these resulting complexes, the geometry around the antimony center is typically a distorted octahedron. nepjol.infocore.ac.uk

The coordination modes can be summarized as follows:

Adduct Formation: Lewis basic ligands can coordinate directly to the antimony center without displacing the chloride ligands, increasing the coordination number from five to six.

Ligand Substitution: One or both chloride ligands can be replaced by anionic ligands, such as carboxylates or β-diketonates, to form neutral complexes. nih.govresearchgate.net

The flexibility of the ligand system is crucial. For instance, chelating ligands with two donor atoms (bidentate) can replace the two chloride atoms to form stable ring structures with the antimony center. mdpi.commdpi.com

Table 1: Common Coordination Geometries for Organoantimony(V) Centers

Compound TypeCoordination NumberTypical GeometryExample Precursor
R₃SbX₂5Trigonal-BipyramidalThis compound
[R₃SbX₂(L)]6OctahedralAdduct with a neutral ligand (L)
[R₃Sb(L')₂]5Distorted Trigonal-BipyramidalComplex with two monodentate anionic ligands (L')
[R₃Sb(L-L)]5Distorted Trigonal-BipyramidalComplex with one bidentate anionic ligand (L-L)
[R₃SbX(L-L)]6OctahedralComplex with one chloride and one bidentate ligand (L-L)

Formation and Stability of Adducts with this compound

This compound, as a representative of triorganoantimony(V) dihalides, is expected to act as a Lewis acid and form adducts with various Lewis bases (neutral donor ligands). nepjol.info The antimony(V) center in R₃SbCl₂ compounds can expand its coordination shell to accommodate a sixth ligand, leading to the formation of an adduct with an octahedral geometry. nepjol.info The stability of these adducts is influenced by several factors:

Lewis Basicity of the Donor: Stronger Lewis bases (e.g., pyridine (B92270) N-oxide, dimethyl sulfoxide) form more stable adducts. nepjol.info

Steric Hindrance: The bulky benzyl groups around the antimony center in this compound would sterically hinder the approach of very large donor ligands, affecting adduct stability.

Solvent Effects: The polarity of the solvent can influence the formation and stability of adducts in solution.

These adducts are often isolable crystalline solids, and their formation can be confirmed through techniques like IR spectroscopy, where a shift in the vibrational frequencies of the donor ligand upon coordination is observed. core.ac.uk

Interactions of this compound with Transition Metal Centers

Organoantimony compounds, or stibines (R₃Sb), are well-known for their ability to act as ligands in transition metal complexes, analogous to phosphines. mdpi.com However, the role of pentavalent organoantimony compounds like this compound in this context is less direct. It would not typically act as a simple donor ligand in the same way as a stibine (B1205547) because the antimony atom is in a higher oxidation state and is coordinatively more saturated.

Instead, interactions with transition metal centers often occur through the halide ligands or by designing a more complex ligand system where the triorganoantimony dichloride moiety is a substituent on a larger molecule that coordinates to the transition metal. Another possibility involves redox reactions where the Sb(V) center is reduced to Sb(III), which can then coordinate to a transition metal. researchgate.net

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically in a solution. royalsocietypublishing.org Organometallic complexes, particularly those of transition metals, are central to this field. researchgate.net While trivalent organoantimony compounds (stibines) have been employed as ligands to modify the electronic and steric properties of transition metal catalysts, the direct use of pentavalent species like this compound as a primary ligand is not a common strategy. mdpi.comniscair.res.in

The antimony(V) center in this compound is a hard Lewis acid, which makes it less suitable for binding to the soft, low-valent transition metal centers often found in catalytic cycles. However, there is potential for these compounds to act as co-catalysts or catalyst precursors. For instance, they could function as halide-abstracting agents or as Lewis acidic activators for substrates in certain catalytic reactions. Recent research has explored organoantimony cations as Lewis acid catalysts for reactions like Friedel-Crafts alkylations. ntu.ac.uk This suggests a potential role for derivatives of this compound, perhaps after halide abstraction to form a cationic species like [(C₇H₇)₃SbCl]⁺, in Lewis acid catalysis.

The creation of mixed-metal systems involving this compound would likely rely on bridging ligands that can coordinate to both the antimony center and a transition metal. Chelation is a process where a polydentate ligand binds to a central atom at multiple points, forming a stable ring structure. nih.gov

For a mixed-metal system, a ligand could be designed with two distinct donor sites: one that binds to the antimony atom of the this compound unit and another that binds to a transition metal. For example, a ligand containing a carboxylate group could replace a chloride on the antimony, and another functional group on the same ligand, such as a pyridine or phosphine (B1218219) group, could coordinate to a transition metal center (e.g., Palladium, Platinum, Rhodium).

The coordination geometry in such systems would be complex. The antimony center would likely maintain its five- or six-coordinate geometry (trigonal-bipyramidal or octahedral), while the transition metal would adopt a geometry based on its nature and the other ligands present (e.g., square planar for Pd(II) or Pt(II), octahedral for many others). wikipedia.org While specific examples featuring this compound are scarce, the synthesis of organoantimony(V) compounds with chelating N,O-donor ligands demonstrates the principle of forming stable, chelated structures. ias.ac.in These principles could be extended to create heterometallic assemblies with defined geometries.

Theoretical and Computational Investigations of Dichlorotribenzylantimony

Density Functional Theory (DFT) Studies on the Molecular and Electronic Structure of Dichlorotribenzylantimony

No published DFT studies detailing the optimized geometry (bond lengths, bond angles), frontier molecular orbitals (HOMO-LUMO), or electronic properties of this compound were found.

Computational Modeling of Reaction Mechanisms and Transition States for this compound

There is no available literature on the computational modeling of reaction mechanisms, such as ligand exchange or decomposition pathways, involving this compound, nor any data on the calculated structures and energies of relevant transition states.

Prediction of Spectroscopic Signatures via Quantum Chemical Calculations for this compound

A search for quantum chemical calculations predicting spectroscopic data, such as vibrational frequencies (IR and Raman spectra) or NMR chemical shifts for this compound, did not yield any specific results.

Topological and Bonding Analyses in Antimony-Carbon Systems Relevant to this compound

No studies applying topological analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis, to elucidate the nature of the antimony-carbon or antimony-chlorine bonds specifically in this compound were identified.

Exploration of Dichlorotribenzylantimony Derivatives and Analogues

Structure-Reactivity Relationships in Substituted Organoantimony(V) Compounds

The reactivity of organoantimony(V) compounds of the general formula R₃SbX₂ is intricately linked to their molecular structure. The nature of both the organic substituents (R) and the halide ligands (X) significantly influences the geometry around the antimony center, which in turn dictates the compound's chemical behavior.

Typically, these compounds adopt a trigonal bipyramidal geometry, with the three organic groups situated in the equatorial positions and the more electronegative halide ligands occupying the axial sites. This arrangement is a consequence of Bent's rule, which predicts that p-rich lobes of hybrid orbitals will be directed towards more electronegative substituents.

The electronic properties of the substituents on the aryl rings can modulate the Lewis acidity of the antimony center. Electron-withdrawing groups tend to enhance the acidity, making the antimony atom more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the Lewis acidity. This trend has been observed in various triarylantimony(V) dihalides. niscpr.res.in

The steric bulk of the organic groups also plays a crucial role. Larger, more sterically demanding groups can influence bond angles and lengths, and in some cases, may lead to distortions from the ideal trigonal bipyramidal geometry. This can affect the accessibility of the antimony center to incoming reagents, thereby influencing reaction rates and pathways.

Furthermore, the nature of the halide ligand itself has a profound effect on the structure and reactivity. The Sb-X bond length and strength vary down the halogen group, with the Sb-F bond being the shortest and strongest, and the Sb-I bond being the longest and weakest. This trend influences the lability of the halide ligand in substitution reactions.

Synthesis and Characterization of Analogues with Varied Organic Groups and Halide Ligands

The synthesis of analogues of dichlorotribenzylantimony, where the benzyl (B1604629) groups or the chloride ligands are replaced, allows for a systematic investigation of structure-property relationships. A general and widely used method for the preparation of triorganoantimony(V) dihalides is the oxidative addition of a halogen to a trivalent triorganoantimony(III) precursor (R₃Sb).

For instance, the synthesis of various triarylantimony(V) dihalides, such as those with substituted phenyl rings, has been reported. niscpr.res.in These reactions are typically carried out by treating the corresponding triarylstibine with a halogen like chlorine or bromine in an appropriate solvent. niscpr.res.in

The characterization of these compounds relies on a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is useful for identifying the characteristic vibrations of the organic ligands and, in some cases, the antimony-halogen and antimony-carbon bonds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the structure of the organic framework. In cases where fluorine is present as a halide ligand, ¹⁹F NMR is a powerful tool for characterization.

Below is a table summarizing the synthesis and some properties of selected triarylantimony(V) dihalide analogues.

Compound NameOrganic Group (Ar)Halide (X)Synthetic MethodMelting Point (°C)Reference
Tris(p-chlorophenyl)antimony dichloridep-ClC₆H₄ClOxidative addition of Cl₂ to (p-ClC₆H₄)₃Sb155 niscpr.res.in
Tris(p-fluorophenyl)antimony dichloridep-FC₆H₄ClOxidative addition of Cl₂ to (p-FC₆H₄)₃Sb- niscpr.res.in
Tris(p-tolyl)antimony dichloridep-CH₃C₆H₄ClOxidative addition of Cl₂ to (p-CH₃C₆H₄)₃Sb- niscpr.res.in
Tris(p-chlorophenyl)antimony dibromidep-ClC₆H₄BrOxidative addition of Br₂ to (p-ClC₆H₄)₃Sb- niscpr.res.in

Comparative Studies with Other Group 15 Organometallics (Arsenic, Bismuth) in the Context of this compound Research

Comparing the properties of organoantimony compounds with their organoarsenic and organobismuth counterparts provides valuable insights into the periodic trends within Group 15. The chemistry of these elements is similar in many respects, yet there are distinct differences that can be attributed to factors such as atomic size, electronegativity, and the strength of the metal-carbon bond. cbpbu.ac.in

Structural Trends:

Generally, for a given set of organic and halide ligands, the metal-carbon and metal-halogen bond lengths increase down the group from arsenic to antimony to bismuth. This is a direct consequence of the increasing atomic radii of the central atom. The bond angles in the trigonal bipyramidal structures of R₃MX₂ compounds also show subtle variations down the group.

Bond Strength and Stability:

The metal-carbon bond strength generally decreases down Group 15 (As-C > Sb-C > Bi-C). cbpbu.ac.in This trend has significant implications for the thermal stability and reactivity of these compounds. Organobismuth compounds are often less stable than their antimony and arsenic analogues, and their bonds are more susceptible to cleavage. wikipedia.org

Reactivity:

The reactivity of organo-Group 15 compounds is also influenced by the identity of the central metal atom. For instance, organobismuth(V) compounds are generally stronger oxidizing agents than their antimony(V) and arsenic(V) counterparts. wikipedia.org This is related to the greater stability of the +3 oxidation state for bismuth (the "inert pair effect").

Comparative studies have shown that while organoantimony ligands can exhibit higher reactivity and flexibility compared to analogous phosphorus or arsenic compounds, the differences between antimony and bismuth ligands are even more pronounced. scispace.com

The following table provides a comparative overview of some key properties of tri-phenyl derivatives of Group 15 elements.

PropertyTriphenylarsine (Ph₃As)Triphenylstibine (Ph₃Sb)Triphenylbismuthine (Ph₃Bi)
M-C Bond Energy (kJ/mol)280267200
Oxidation to Ph₃MX₂Readily occursReadily occursMore difficult; Ph₃BiX₂ less stable
Lewis BasicityModerateWeaker than Ph₃AsWeakest

These comparative studies are essential for developing a comprehensive understanding of the chemistry of this compound and for placing its properties within the broader context of organometallic chemistry.

Advanced Applications of Dichlorotribenzylantimony in Catalysis Research

Investigation of Dichlorotribenzylantimony as a Catalyst or Pre-catalyst in Organic Transformations.

There are no published studies investigating this compound for this purpose.

Mechanistic Insights into Catalytic Cycles Involving Antimony Species, including this compound.

No catalytic cycles involving this compound have been proposed or studied.

Potential of this compound in Carbon-Carbon and Carbon-Heteroatom Bond Formation Processes.

The potential of this compound in these specific bond-forming reactions has not been explored in the available literature.

It is important to note that the absence of published research does not definitively mean that this compound has no catalytic potential. However, without any scientific studies to draw upon, any discussion of its applications in catalysis would be purely speculative and would not meet the standards of a scientifically accurate and informative article.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when using this compound in biological studies?

  • Methodological Answer : For in vitro toxicity assays, adhere to OECD Guidelines 423 (Acute Oral Toxicity) and 471 (Genotoxicity). Obtain IBC approval for handling antimony compounds, including waste disposal protocols. Document non-animal alternatives (e.g., zebrafish embryos) per ARRIVE 2.0 standards to minimize vertebrate use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.